

# Cyclopentyl hexanoate CAS number 5413-59-2

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## Compound of Interest

Compound Name: Cyclopentyl hexanoate

Cat. No.: B8742183

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An In-depth Technical Guide to **Cyclopentyl Hexanoate** (CAS 5413-59-2)

## Introduction

**Cyclopentyl hexanoate**, with the CAS number 5413-59-2, is an ester formed from the condensation of hexanoic acid and cyclopentanol.[1][2] It belongs to the family of fatty acid esters, which are compounds known for their applications in various industries, including flavorings, fragrances, and pharmaceuticals.[3] This guide provides a comprehensive technical overview of **Cyclopentyl hexanoate**, designed for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, a detailed synthesis protocol based on established chemical principles, rigorous analytical characterization methods, and its role in pharmaceutical applications.

## Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of **Cyclopentyl hexanoate** are summarized below.

Property	Value	Source
CAS Number	5413-59-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	184.27 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	cyclopentyl hexanoate	<a href="#">[1]</a>
Synonyms	Hexanoic acid, cyclopentyl ester	<a href="#">[1]</a> <a href="#">[4]</a>
Canonical SMILES	<chem>CCCCC(=O)OC1CCCC1</chem>	<a href="#">[1]</a>
InChI Key	SNGUFJCOYPVAOC-UHFFFAOYSA-N	<a href="#">[1]</a>
Topological Polar Surface Area	26.3 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Complexity	148	<a href="#">[1]</a> <a href="#">[2]</a>
Rotatable Bond Count	6	<a href="#">[2]</a>

## Synthesis of Cyclopentyl Hexanoate via Fischer-Speier Esterification

The most common and direct method for synthesizing esters like **Cyclopentyl hexanoate** is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol.[\[5\]](#)[\[6\]](#) The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side.[\[5\]](#)

### Principle and Mechanism

The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic acyl substitution steps.[\[6\]](#)[\[7\]](#)

- **Protonation of the Carbonyl:** The acid catalyst (typically concentrated H<sub>2</sub>SO<sub>4</sub>) protonates the carbonyl oxygen of hexanoic acid. This step significantly increases the electrophilicity of the carbonyl carbon.[\[6\]](#)

- **Nucleophilic Attack:** The alcohol (cyclopentanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.<sup>[6]</sup>
- **Proton Transfer:** A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).<sup>[6]</sup>
- **Elimination of Water:** The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.<sup>[6]</sup>
- **Deprotonation:** The protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.<sup>[7]</sup>

## Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of **Cyclopentyl hexanoate**.

Materials:

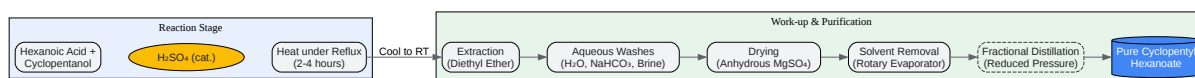
- Hexanoic acid
- Cyclopentanol
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

- **Reactant Charging:** In a 250 mL round-bottom flask, combine hexanoic acid (1.0 eq), cyclopentanol (1.2 eq), and a magnetic stir bar. Using an excess of the alcohol helps to shift the reaction equilibrium towards the product side.
- **Catalyst Addition:** Carefully add concentrated sulfuric acid (approx. 5 mol% of the limiting reagent) dropwise to the mixture while stirring. This addition is exothermic and should be done cautiously.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. Heating under reflux allows the reaction to be conducted at a constant, elevated temperature without the loss of volatile reactants or products.[5]
- **Work-up - Cooling and Extraction:** After the reflux period, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
- **Aqueous Washes:**
  - Wash the organic layer with 50 mL of deionized water to remove the bulk of the unreacted alcohol and sulfuric acid.
  - Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted hexanoic acid. Caution: CO<sub>2</sub> gas will be evolved during this step; vent the separatory funnel frequently.
  - Wash the organic layer with 50 mL of brine to remove residual water and break any emulsions.
- **Drying and Filtration:** Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. The drying agent will clump together as it absorbs water. Once the solution is clear, filter it to remove the drying agent.
- **Solvent Removal:** Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude **Cyclopentyl hexanoate**.
- **Purification (Optional):** For high-purity applications, the crude product can be further purified by fractional distillation under reduced pressure.

## Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.



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Caption: Workflow for the synthesis and purification of **Cyclopentyl hexanoate**.

## Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[3] The sample is vaporized and separated based on its boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint." For **Cyclopentyl hexanoate**, the NIST database indicates a main library entry (NIST Number 279285) with characteristic mass-to-charge ratio ( $m/z$ ) peaks at 99, 41, and 43.[1]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum for **Cyclopentyl hexanoate** would show distinct signals for the protons on the hexanoate chain and the cyclopentyl ring.

- Hexanoate Chain: A triplet around 0.9 ppm ( $\text{CH}_3$ ), multiplets between 1.2-1.7 ppm ( $-(\text{CH}_2)_3-$ ), and a triplet around 2.3 ppm ( $-\text{CH}_2-\text{C}=\text{O}$ ).
- Cyclopentyl Ring: A multiplet around 5.1 ppm for the proton on the carbon attached to the oxygen ( $-\text{O}-\text{CH}-$ ), and multiplets between 1.5-1.9 ppm for the remaining eight protons on the ring. The averaging effect of the ring's flexibility might simplify these signals.<sup>[8]</sup><sup>[9]</sup>
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to each unique carbon atom in the molecule. Key signals would include the carbonyl carbon ( $\sim 173$  ppm), the methine carbon of the cyclopentyl ring attached to oxygen ( $\sim 75$  ppm), and various signals for the aliphatic carbons in the hexanoate chain and cyclopentyl ring between  $\sim 14$ -35 ppm.

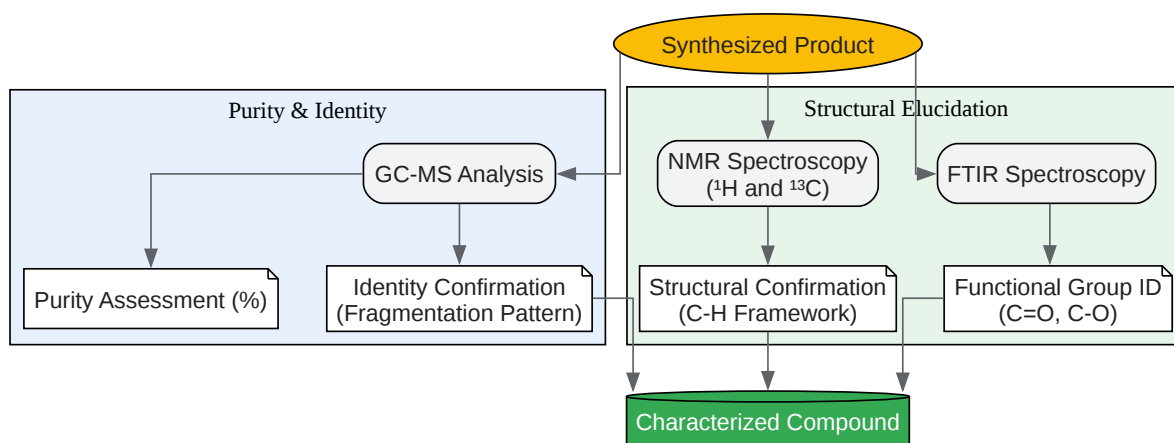
## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of **Cyclopentyl hexanoate** is expected to show characteristic absorption bands:

- C=O Stretch: A strong, sharp peak around  $1735$ - $1750\text{ cm}^{-1}$ , characteristic of the ester carbonyl group.<sup>[10]</sup>
- C-O Stretch: A strong peak in the range of  $1150$ - $1250\text{ cm}^{-1}$ , corresponding to the stretching of the C-O single bond.<sup>[10]</sup>
- C-H Stretch: Multiple peaks just below  $3000\text{ cm}^{-1}$  (e.g.,  $2850$ - $2960\text{ cm}^{-1}$ ), corresponding to the  $\text{sp}^3$  C-H bonds of the alkyl groups.

## Analytical Workflow

The following diagram outlines the standard workflow for the complete characterization of a synthesized sample.



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Caption: Standard analytical workflow for compound characterization.

## Applications and Future Prospects

While **Cyclopentyl hexanoate** itself is not a primary active pharmaceutical ingredient (API), its role as an ester gives it significance in formulation science and as a potential intermediate in organic synthesis.

## Pharmaceutical Formulation

One notable application of **Cyclopentyl hexanoate** is in the formulation of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[11] In this context, it likely serves as an excipient, helping to improve the solubility and absorption of the API.[11] The lipophilic nature of the ester can enhance permeation across biological membranes, a common strategy in drug delivery.

## Potential in Drug Development

The broader class of esters is pivotal in drug development. They are frequently used as prodrugs, where an active carboxylic acid-containing drug is masked as an ester to improve its

pharmacokinetic profile (e.g., absorption, distribution). The ester is then hydrolyzed in vivo by esterase enzymes to release the active drug. While there is no specific literature detailing **Cyclopentyl hexanoate** as a prodrug moiety, its structure is amenable to such strategies. Furthermore, computational methods are increasingly used to screen large libraries of compounds, including esters, to predict their drug-like properties and potential biological targets, accelerating early-phase drug discovery.<sup>[12]</sup>

## Safety and Handling

Although a specific safety data sheet (SDS) for **Cyclopentyl hexanoate** is not detailed in the search results, general precautions for similar organic esters and combustible liquids should be followed.

- **Handling:** Use in a well-ventilated area or under a chemical fume hood.<sup>[13]</sup> Avoid inhalation of vapors and contact with skin and eyes.<sup>[13]</sup> Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[13]</sup>
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.<sup>[13]</sup> Store away from heat, sparks, open flames, and other sources of ignition.<sup>[13]</sup>
- **First Aid:** In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.<sup>[13]</sup> If swallowed, do not induce vomiting and seek immediate medical attention.<sup>[14]</sup>

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

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